REACTION_CXSMILES
|
[CH3:1][C:2]([NH:11][C:12](=O)OC(C)(C)C)([CH3:10])[C:3](=O)[N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[O-]S([O-])(=O)=O.[Na+].[Na+].[OH-].[Na+]>C1COCC1.CCOCC>[CH3:12][NH:11][C:2]([CH3:10])([CH3:1])[CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:1.2.3.4.5.6,7.8.9,10.11|
|
Name
|
|
Quantity
|
2.696 g
|
Type
|
reactant
|
Smiles
|
CC(C(N1CCCC1)=O)(C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(N1CCCC1)=O)(C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
42.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dropwise added (over approximately 10 min) at 0° C. under a nitrogen atmosphere
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the resultant mixture was filtered
|
Type
|
WASH
|
Details
|
The solids were washed with Et2O (3×50 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
the residue mixed with EtOH (60 mL)
|
Type
|
CUSTOM
|
Details
|
The EtOH was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
IPA (30 mL) was added
|
Type
|
CUSTOM
|
Details
|
the mixture sonicated for 2 min
|
Duration
|
2 min
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(CN1CCCC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |